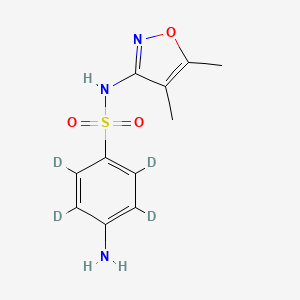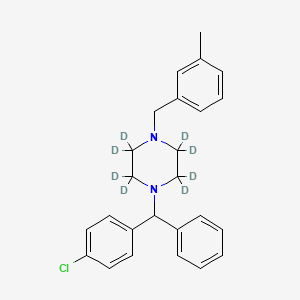
Meclizine-d8 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meclizine-d8 Dihydrochloride is a deuterated form of Meclizine Dihydrochloride, a first-generation antihistamine. It is primarily used as an internal standard for the quantification of Meclizine in various analytical applications. Meclizine itself is known for its antiemetic and antivertigo properties, commonly used to treat motion sickness and vertigo associated with vestibular system diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Meclizine-d8 Dihydrochloride involves the deuteration of Meclizine. This process typically includes the introduction of deuterium atoms into the Meclizine molecule. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Análisis De Reacciones Químicas
Types of Reactions: Meclizine-d8 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with modified functional groups .
Aplicaciones Científicas De Investigación
Meclizine-d8 Dihydrochloride is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification of Meclizine.
Biology: In studies involving the pharmacokinetics and metabolism of Meclizine.
Medicine: Research on the therapeutic effects and mechanisms of action of Meclizine.
Industry: Quality control and validation of pharmaceutical formulations containing Meclizine
Mecanismo De Acción
The precise mechanism by which Meclizine-d8 Dihydrochloride exerts its effects is not fully understood. it is presumed to involve the antagonism of the histamine H1 receptor. This antagonistic action inhibits histaminergic neurotransmission from the vestibular nuclei and the nucleus tractus solitarius to the chemoreceptor trigger zone and the medullary vomiting center. Additionally, Meclizine may decrease labyrinth excitability and vestibular stimulation .
Comparación Con Compuestos Similares
- Buclizine Dihydrochloride
- Cyclizine
- Hydroxyzine Dihydrochloride
- Levocetirizine
Comparison: Meclizine-d8 Dihydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Compared to other similar compounds, this compound offers improved pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C25H27ClN2 |
|---|---|
Peso molecular |
399.0 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2 |
Clave InChI |
OCJYIGYOJCODJL-AZGHYOHESA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CC2=CC=CC(=C2)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H] |
SMILES canónico |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





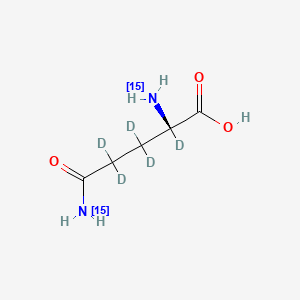
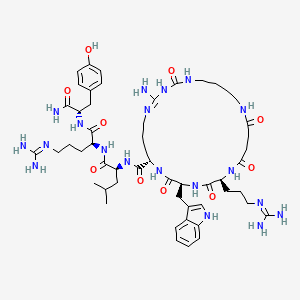
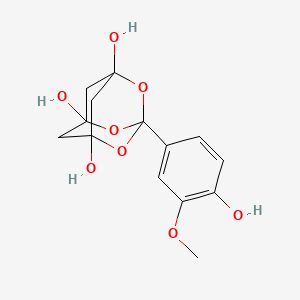
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
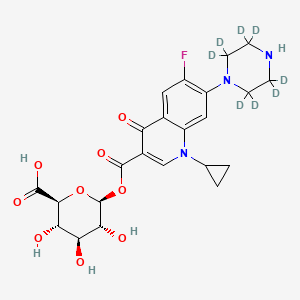

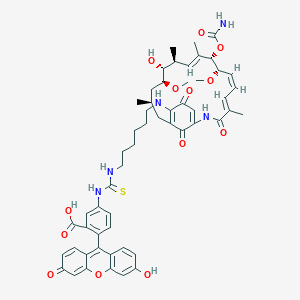
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

